molecular formula C14H12ClN3O3 B1334401 2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide CAS No. 525581-28-6

2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide

Cat. No. B1334401
CAS RN: 525581-28-6
M. Wt: 305.71 g/mol
InChI Key: ZPVGZIFJXSMNLY-UHFFFAOYSA-N
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Description

2-Chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide (CFTQA) is a quinazoline-based compound that has been studied for its potential as a therapeutic agent in various diseases. It is a small molecule that has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral properties. Additionally, CFTQA has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

  • Analgesic and Anti-Inflammatory Applications : Quinazolinyl acetamides, including derivatives of 2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide, have been synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds have shown significant potential in this field, with some derivatives demonstrating analgesic and anti-inflammatory properties superior to standard drugs like diclofenac sodium (Alagarsamy et al., 2015); (HelmySakr, 2016).

Antimicrobial and Anticancer Potentials

  • Antimicrobial and Anticancer Properties : Studies have synthesized and evaluated various derivatives of this compound for their in vitro antimicrobial and anticancer activities. Some compounds displayed significant antimicrobial activity comparable to standard drugs and moderate anticancer activity (Mehta et al., 2019).

Antihistaminic Activity

  • Antihistaminic Research : Investigations into the antihistaminic potential of acetamides containing N-heteryl moiety, related to this compound, have been conducted. These studies focused on understanding the antihistaminic activity of these compounds using in vitro methods (Rao & Reddy, 1994).

Antibacterial Agents

  • Antibacterial Applications : Novel series of acetamide derivatives, related to the queried compound, have been synthesized and tested for their antibacterial activity against various microorganisms. These studies contribute to the development of new antibacterial agents (Bhoi et al., 2015).

Antiproliferative Activity

  • Antiproliferative Activities : Research into the antiproliferative effects of quinoline and quinazolinone derivatives, structurally similar to this compound, has been conducted, revealing their potential in inhibiting cancer cell proliferation (Hassan et al., 2021).

Carcinogenicity Studies

  • Carcinogenicity Research : Studies have also been conducted to evaluate the carcinogenicity of compounds structurally related to this compound. This research provides valuable insights into the safety profile of these compounds (Cohen et al., 1975).

Vibrational Spectroscopy and Molecular Docking

  • Vibrational Spectroscopy and Molecular Docking Studies : Comprehensive structural and vibrational studies have been conducted on derivatives of quinazolinone, which include molecular docking to evaluate their potential interaction with biological targets (El-Azab et al., 2016).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-chloro-N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c15-6-13(20)18-14-16-7-9-10(17-14)4-8(5-11(9)19)12-2-1-3-21-12/h1-3,7-8H,4-6H2,(H,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVGZIFJXSMNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CCl)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137704
Record name Acetamide, 2-chloro-N-[7-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

525581-28-6
Record name Acetamide, 2-chloro-N-[7-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525581-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[7-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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